4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
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Overview
Description
4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core linked to a piperidine ring, which is further substituted with a thiadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Introduction of the Thiadiazole Group: The thiadiazole moiety is introduced via a cyclization reaction involving appropriate precursors.
Coupling with Benzamide: The final step involves coupling the piperidine-thiadiazole intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the benzamide moiety.
Substitution: The compound can undergo various substitution reactions, especially on the benzamide and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a ketone or an alcohol, while reduction of the benzamide could result in an amine.
Scientific Research Applications
4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in various biological assays to study its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share the thiadiazole core and are studied for their photophysical properties.
Thiadiazole-based Covalent Triazine Frameworks: These frameworks are used for sensing applications due to their high selectivity and sensitivity.
Uniqueness
4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is unique due to its combination of a benzamide core with a piperidine-thiadiazole moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.
Biological Activity
4-(Propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₈N₄O₂S
- Molecular Weight : 334.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the thiadiazole moiety is significant as it has been linked to various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The piperidine ring may enhance the lipophilicity of the compound, facilitating better cell membrane penetration.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several thiadiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for several derivatives .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored extensively. A series of compounds were synthesized and tested against various cancer cell lines (e.g., Mia PaCa-2, PANC-1). Some derivatives demonstrated IC₅₀ values in the low micromolar range, indicating potent cytotoxic effects . The structure-activity relationship studies suggest that modifications to the thiadiazole ring can significantly enhance anticancer activity.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds similar to this compound have been assessed for anti-inflammatory activities. Compounds were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole and piperidine rings significantly influence biological activity. For example:
- Substitutions on the thiadiazole ring can enhance binding affinity to target enzymes.
- Changes in the piperidine substituents can affect the lipophilicity and overall bioavailability of the compound.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12(2)23-15-5-3-13(4-6-15)17(22)19-14-7-9-21(10-8-14)16-11-18-24-20-16/h3-6,11-12,14H,7-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBLUGCCUVQXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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